molecular formula C13H14ClNO4 B15307713 3-(((Allyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

3-(((Allyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No.: B15307713
M. Wt: 283.71 g/mol
InChI Key: KHBNBHYXZVXAGG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a chlorophenyl group, a propanoic acid moiety, and an allyloxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, which undergoes a series of reactions to introduce the necessary functional groups.

    Formation of Intermediate: The 4-chlorobenzaldehyde is first converted to 4-chlorophenylacetic acid through a Grignard reaction followed by oxidation.

    Introduction of Allyloxycarbonyl Group: The intermediate 4-chlorophenylacetic acid is then reacted with allyl chloroformate in the presence of a base to introduce the allyloxycarbonyl group.

    Formation of Final Product: The final step involves the reaction of the intermediate with propanoic acid under appropriate conditions to yield 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-{[(methoxycarbonyl)amino}propanoic acid
  • 3-(4-chlorophenyl)-3-{[(ethoxycarbonyl)amino}propanoic acid
  • 3-(4-bromophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid

Uniqueness

3-(4-chlorophenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is unique due to the presence of the allyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H14ClNO4

Molecular Weight

283.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C13H14ClNO4/c1-2-7-19-13(18)15-11(8-12(16)17)9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)

InChI Key

KHBNBHYXZVXAGG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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